Disperse blue 291G

描述

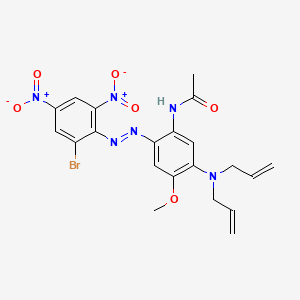

The exact mass of the compound N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

51868-46-3 |

|---|---|

分子式 |

C21H21BrN6O6 |

分子量 |

533.3 g/mol |

IUPAC 名称 |

N-[5-[bis(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C21H21BrN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29) |

InChI 键 |

WXDXQSMFRITTEJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |

其他CAS编号 |

51868-46-3 |

物理描述 |

Water or Solvent Wet Solid; Pellets or Large Crystals |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Blue 291G (CAS 51868-46-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics of Disperse Blue 291G (CAS 51868-46-3), a monoazo disperse dye. It includes detailed information on its physicochemical properties, toxicological profile, and industrial applications, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a synthetic colorant primarily used in the textile industry for dyeing hydrophobic fibers. Its chemical structure and properties are detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51868-46-3 | [1][2][3] |

| EINECS Number | 257-486-4 | [1][4] |

| Chemical Name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(di-2-propenylamino)-4-methoxyphenyl]-acetamide | [3] |

| Synonyms | C.I. Disperse Blue 373, Disperse Blue 291:1 | [3][5] |

| Molecular Formula | C21H21BrN6O6 | [1][6] |

| Molecular Weight | 533.33 g/mol | [1][6] |

| Physical Form | Solid | [1][3] |

| Color | Dark Green to Very Dark Green | [1][3] |

| Boiling Point | 716.2 ± 60.0 °C (Predicted) | [2][3] |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Vapor Pressure | 0.001 Pa at 50°C | [2][3] |

| Water Solubility | 52.2 µg/L at 20°C | [2][3] |

| Organic Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | 6.9 at 20°C | [3] |

| pKa | 13.39 ± 0.70 (Predicted) | [2] |

| Stability | Light Sensitive | [3] |

Industrial Applications and Performance

This compound is primarily used for dyeing synthetic fibers such as polyester (B1180765), acetate, and nylon, owing to its disperse nature which allows for effective color penetration in high-temperature dyeing processes.[3]

Table 2: Fastness Properties of Disperse Blue 291

| Fastness Property | Test Method | Rating |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 |

| Washing Fastness | ISO 105-C03 | 4 |

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

Note: Fastness is rated on a scale of 1 to 5 for washing, sublimation, and rubbing, and 1 to 8 for light fastness, with higher numbers indicating better performance.

Toxicological and Environmental Profile

3.1. Human Health

This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[7][8] The toxicological properties of this substance have not been fully investigated.[9] Some azo dyes are known to be mutagenic, and Disperse Blue 291 has been shown to be mutagenic in the Salmonella assay (Ames test).[10]

3.2. Environmental Fate

With low water solubility and a high LogP value, this compound has a tendency to partition to sediments and suspended organic matter in aquatic environments.[3] Its high LogP value also suggests a potential for bioaccumulation in fatty tissues of aquatic organisms.[3] The biodegradability of disperse dyes is generally low.

Experimental Protocols

4.1. High-Temperature Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

Materials and Equipment:

-

Polyester fabric sample

-

This compound

-

Dispersing agent

-

Acetic acid (for pH adjustment)

-

High-temperature dyeing apparatus (e.g., laboratory-scale jet dyeing machine)

-

Beakers, stirring rods, and heating plate

-

pH meter

Procedure:

-

Prepare a dye paste by mixing the required amount of this compound with a small amount of dispersing agent.

-

Add water to the paste to create a dispersion.

-

Set the dye bath with water and add the dye dispersion.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]

-

Introduce the polyester fabric into the dye bath at approximately 60°C and agitate for 15 minutes.[2]

-

Raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.[2]

-

Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]

-

Cool the dye bath to 60°C.[2]

-

Remove the fabric and perform a hot rinse.

-

Conduct a reduction cleaning if necessary to remove surface dye.

-

Rinse the fabric thoroughly and dry.

4.2. Mutagenicity Assessment: Ames Test (Salmonella Assay) for Azo Dyes

This protocol is a modified Ames test specifically for assessing the mutagenicity of azo dyes, which may require reductive cleavage to become mutagenic.[1][3][4]

Materials and Equipment:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1537, TA1538)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

S9 metabolic activation mix (from hamster or rat liver)

-

Flavin mononucleotide (FMN)

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Incubator at 37°C

Procedure:

-

Prepare the S9 mix, modified to include FMN, which aids in the azo reduction.[1][4]

-

In a test tube, combine the test substance (this compound solution), the selected Salmonella typhimurium strain, and the S9/FMN mix (for metabolic activation) or a buffer (for direct mutagenicity).

-

Pre-incubate the mixture for 20-30 minutes at 37°C with gentle shaking.[1][4]

-

Add molten top agar to the mixture, vortex briefly, and pour onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

4.3. Color Fastness to Light (ISO 105-B02)

This protocol outlines the standardized method for determining the resistance of the color of textiles to artificial light.[12][13]

Materials and Equipment:

-

Xenon arc fading lamp test apparatus

-

Blue wool references (Scale 1-8)

-

Specimen of polyester dyed with this compound

-

Grey scale for assessing color change

Procedure:

-

Mount the test specimen and a set of blue wool references on sample holders.

-

Expose the specimen and references simultaneously to the light from the xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.

-

Periodically inspect the fading of the test specimen and the blue wool references.

-

The light fastness rating is determined by comparing the change in color of the specimen with that of the blue wool references. The rating corresponds to the number of the blue wool reference that shows a similar degree of fading.

4.4. Color Fastness to Washing (ISO 105-C06)

This protocol describes the method for determining the resistance of the color of textiles to domestic and commercial laundering procedures.[14][15]

Materials and Equipment:

-

Launder-Ometer or similar apparatus

-

Stainless steel containers and balls

-

Multi-fiber adjacent fabric

-

Standard soap solution

-

Specimen of polyester dyed with this compound

-

Grey scales for assessing color change and staining

Procedure:

-

Prepare a composite specimen by stitching the dyed fabric between two pieces of specified adjacent fabrics.

-

Place the composite specimen in a stainless steel container with the standard soap solution and stainless steel balls.

-

Agitate the container in the Launder-Ometer at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

-

Rinse the specimen thoroughly and dry it.

-

Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using the appropriate grey scales.

4.5. Color Fastness to Sublimation (ISO 105-P01)

This protocol is used to determine the resistance of the color of textiles to the action of heat, as in sublimation during storage or processing.[8][16]

Materials and Equipment:

-

Heat press or sublimation fastness tester

-

Undyed polyester fabric

-

Specimen of polyester dyed with this compound

-

Grey scale for assessing staining

Procedure:

-

Place the dyed specimen between two pieces of undyed polyester fabric.

-

Heat the composite specimen in the heat press at a specified temperature (e.g., 180°C or 210°C) for a specified time (e.g., 30 seconds) under a defined pressure.[8]

-

Allow the specimen to cool.

-

Assess the degree of staining on the undyed fabric using the grey scale for staining.

Logical Relationships

The following diagram illustrates the relationship between the chemical's properties and its potential environmental impact.

References

- 1. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. textilelearner.net [textilelearner.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Disperse Blue 291: 1 300% Navy Blue 5gr CAS: 51868-46-3 Disperse Dye - Textile Dyes and Disperse Dye [orienchem.en.made-in-china.com]

- 6. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]

- 7. Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]

- 9. textilecoach.net [textilecoach.net]

- 10. eurolab.net [eurolab.net]

- 11. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. benchchem.com [benchchem.com]

- 14. textilelearner.net [textilelearner.net]

- 15. chiuvention.com [chiuvention.com]

- 16. textilelearner.net [textilelearner.net]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Disperse Blue 291 (C.I. 113395), a monoazo disperse dye. The content herein details the necessary starting materials, step-by-step experimental protocols, and purification strategies, supported by quantitative data and logical workflow diagrams to aid researchers in the safe and efficient laboratory preparation of this compound.

Introduction

Disperse Blue 291 is a synthetic organic dye classified as a disperse dye, meaning it has low water solubility and is suitable for dyeing hydrophobic fibers such as polyester.[1] Its molecular structure consists of a single azo group (-N=N-) connecting a substituted dinitrobromoaniline moiety and a substituted acetanilide (B955) moiety.[1] The precise chemical name is N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide.[2] Understanding its synthesis and purification is crucial for researchers requiring a pure sample for analytical standards, material science studies, or toxicological assessments.

Core Synthesis Pathway

The synthesis of Disperse Blue 291 is a two-step process characteristic of azo dye production:

-

Diazotization: The primary aromatic amine, 2,4-Dinitro-6-bromoaniline, is converted into a diazonium salt using nitrous acid in a cold, acidic medium.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, to form the final azo dye.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

| Compound | 2,4-Dinitro-6-bromoaniline |

| Molecular Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 262.02 g/mol |

| Melting Point | 152 °C |

| Appearance | Solid |

| Compound | N-(3-(diethylamino)-4-methoxyphenyl)acetamide |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Solid (predicted) |

| Compound | Disperse Blue 291 |

| Molecular Formula | C₁₉H₂₁BrN₆O₆[1] |

| Molecular Weight | 509.31 g/mol [1] |

| Appearance | Dark blue tiny particles[1] |

| Boiling Point (Predicted) | 700.4 °C at 760 mmHg[2] |

| Density (Predicted) | 1.54 g/cm³[2] |

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of azo dyes and the known manufacturing methods for Disperse Blue 291.

Synthesis of Starting Materials

4.1.1. Synthesis of 2,4-Dinitro-6-bromoaniline

This procedure is adapted from established industrial synthesis methods.

-

Materials: 2,4-dinitroaniline (B165453), bromine, aqueous suspension medium (e.g., water), and an oxidizing agent such as hydrogen peroxide.

-

Procedure:

-

Suspend 2,4-dinitroaniline in water in a reaction vessel.

-

Add approximately half the equimolar amount of bromine to the suspension.

-

Heat the mixture to 40-80 °C.

-

Slowly add a sufficient amount of hydrogen peroxide to oxidize the hydrogen bromide formed during the reaction.

-

Maintain the temperature and stir for 10-20 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter the solid product.

-

Wash the product with water and dry to obtain 2,4-dinitro-6-bromoaniline.

-

4.1.2. Synthesis of N-(3-(diethylamino)-4-methoxyphenyl)acetamide

This protocol is based on the acylation of the corresponding diamine, followed by alkylation. A more direct route involves the acetylation of 3-(diethylamino)-4-methoxyaniline, if available. An alternative approach starts with the selective acetylation of 2,4-diaminoanisole (B165692).

-

Materials: 2,4-diaminoanisole, acetic anhydride (B1165640), hydrochloric acid, water, a suitable base (e.g., sodium hydroxide), and an alkylating agent (e.g., ethyl iodide).

-

Procedure (Two-step from 2,4-diaminoanisole):

-

Selective Acylation: Dissolve 2,4-diaminoanisole in an aqueous solution of hydrochloric acid. Cool the solution in an ice bath. Slowly add one molar equivalent of acetic anhydride while maintaining a low temperature to selectively acylate the amino group at the 4-position, yielding N-(3-amino-4-methoxyphenyl)acetamide.[3] The reaction can be monitored by TLC. Neutralize the solution to precipitate the product, which is then filtered, washed, and dried.

-

Diethylation: The N-(3-amino-4-methoxyphenyl)acetamide is then subjected to reductive amination with acetaldehyde (B116499) or direct alkylation with an ethylating agent like ethyl iodide in the presence of a base to yield the final coupling component. This step requires careful optimization to avoid N-alkylation of the acetamide (B32628) group.

-

Synthesis of Disperse Blue 291

4.2.1. Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

-

Materials: 2,4-Dinitro-6-bromoaniline, concentrated sulfuric acid, sodium nitrite (B80452), ice.

-

Procedure:

-

In a flask, dissolve 2,4-Dinitro-6-bromoaniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid).

-

Slowly add the nitrosylsulfuric acid solution to the cooled solution of the amine, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete diazotization. The resulting diazonium salt solution is kept cold for the next step.

-

4.2.2. Step 2: Azo Coupling

-

Materials: Diazonium salt solution from the previous step, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, acetic acid, sodium acetate (B1210297), ice.

-

Procedure:

-

Dissolve N-(3-(diethylamino)-4-methoxyphenyl)acetamide in a suitable solvent, such as glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature below 10 °C.

-

Control the pH of the reaction mixture by adding a buffer, such as sodium acetate, to facilitate the coupling reaction. The optimal pH for coupling with N-alkylanilines is typically mildly acidic to neutral.

-

A colored precipitate of Disperse Blue 291 will form.

-

Continue stirring in the cold for several hours to ensure the reaction goes to completion.

-

Filter the crude dye, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Dry the crude product in a desiccator or a vacuum oven at low temperature.

-

Purification

The crude Disperse Blue 291 will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity sample for research applications.

Recrystallization

-

Principle: This technique relies on the difference in solubility of the dye and impurities in a suitable solvent at different temperatures.

-

Procedure:

-

Select a solvent or solvent mixture in which the dye is sparingly soluble at room temperature but readily soluble at an elevated temperature. Potential solvents to screen include ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures thereof with water.

-

Dissolve the crude dye in a minimum amount of the hot solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry.

-

Column Chromatography

-

Principle: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase.

-

Procedure:

-

Stationary Phase: Silica (B1680970) gel is a common choice for the purification of moderately polar organic compounds like disperse dyes.

-

Mobile Phase (Eluent): A solvent system of appropriate polarity is required to elute the dye. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

-

Packing the Column: The silica gel is packed into a glass column as a slurry in the initial, least polar eluent.

-

Loading the Sample: The crude dye is dissolved in a minimum amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.

-

Elution: The eluent is passed through the column, and the separated components are collected in fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

-

Isolation: Fractions containing the pure Disperse Blue 291 are combined, and the solvent is removed under reduced pressure to yield the purified dye.

-

Characterization

After purification, the identity and purity of the synthesized Disperse Blue 291 should be confirmed using various analytical techniques.

-

Thin Layer Chromatography (TLC): To assess the purity of the final product and monitor the progress of the reaction and purification. A single spot for the purified product indicates a high degree of purity.

-

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

-

UV-Visible Spectroscopy: Disperse dyes exhibit characteristic absorption maxima in the visible region. The UV-Vis spectrum of Disperse Blue 291 in a suitable solvent (e.g., acetone, ethanol, or acetonitrile) should be recorded to determine its λmax, which is responsible for its blue color. The spectrum of azo dyes is influenced by the solvent polarity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for structural elucidation. The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful synthesis of the desired structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Disperse Blue 291 (509.31 g/mol ).

Logical Workflows and Diagrams

Synthesis Workflow

Caption: Overall synthesis workflow for Disperse Blue 291.

Purification and Analysis Workflow

Caption: Purification and analysis workflow for Disperse Blue 291.

References

Disperse blue 291G spectroscopic analysis and data

An In-depth Technical Guide to the Spectroscopic Analysis of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 291 is a monoazo dye utilized in the textile industry. Its chemical structure, N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide, makes it a subject of interest for analytical characterization and toxicological studies. Recent research has identified it as an aryl hydrocarbon receptor (AhR) agonist, highlighting the need for comprehensive analytical data for risk assessment and further investigation.[1] This guide provides a summary of available and predicted spectroscopic data for Disperse Blue 291 and outlines detailed experimental protocols for its analysis using UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry.

Chemical and Physical Properties

Disperse Blue 291 is characterized by the following properties:

| Property | Value | Source |

| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | [2] |

| CAS Number | 56548-64-2 | [3] |

| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [2][3] |

| Molecular Weight | 509.3 g/mol | [2] |

| Monoisotopic Mass | 508.0706 Da | [2][4] |

| Class | Monoazo Dye | [5] |

Spectroscopic Analysis and Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of Disperse Blue 291 in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is a key identifier for this colored compound.

Quantitative Data:

| Parameter | Value | Solvent |

| λmax | 616 nm | Not Specified |

(Data sourced from a study on the potential of textile-dye extracts as sensitizers in dye-sensitized solar cells)[6]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Solution Preparation: Prepare a stock solution of Disperse Blue 291 in a suitable solvent (e.g., methanol (B129727), ethanol, or acetonitrile) of known concentration. Subsequently, prepare a series of dilutions to determine the molar absorptivity.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer.

-

Spectral Acquisition: Scan the sample across a wavelength range of 200-800 nm to obtain the full absorption spectrum and identify the λmax.

UV-Vis Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Disperse Blue 291 molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of its chemical bonds.

Quantitative Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3500 | N-H (Amide) | Stretching |

| ~2850-2960 | C-H (Alkyl) | Stretching |

| ~1650-1680 | C=O (Amide) | Stretching |

| ~1590-1620 | N=N (Azo) | Stretching |

| ~1500-1550 & ~1300-1350 | N-O (Nitro) | Asymmetric & Symmetric Stretching |

| ~1200-1300 | C-N (Aromatic Amine) | Stretching |

| ~1000-1250 | C-O (Ether) | Stretching |

| ~550-750 | C-Br | Stretching |

Experimental Protocol: FTIR Spectroscopic Analysis (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of finely ground Disperse Blue 291 powder with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Background Measurement: Place an empty sample holder or a pure KBr pellet in the FTIR spectrometer and record the background spectrum.

-

Sample Measurement: Mount the sample pellet in the sample holder of the spectrometer.

-

Spectral Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the Disperse Blue 291 molecule by observing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

Quantitative Data:

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | d | 1H | Aromatic H (ortho to NO₂) |

| ~8.0-8.5 | d | 1H | Aromatic H (para to NO₂) |

| ~7.0-8.0 | m | 2H | Aromatic H |

| ~3.5-4.0 | q | 4H | -N(CH₂CH₃)₂ |

| ~3.8-4.0 | s | 3H | -OCH₃ |

| ~2.0-2.5 | s | 3H | -C(O)CH₃ |

| ~1.0-1.5 | t | 6H | -N(CH₂CH₃)₂ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | C=O (Amide) |

| ~110-160 | Aromatic C |

| ~40-50 | -N(CH₂CH₃)₂ |

| ~55-65 | -OCH₃ |

| ~20-30 | -C(O)CH₃ |

| ~10-15 | -N(CH₂CH₃)₂ |

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of Disperse Blue 291 in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H or ¹³C and shim the magnetic field to achieve homogeneity.

-

Spectral Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse sequences are typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Disperse Blue 291. High-resolution mass spectrometry can confirm the molecular formula, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Quantitative Data (Predicted):

| Adduct | m/z |

| [M+H]⁺ | 509.07788 |

| [M+Na]⁺ | 531.05982 |

| [M-H]⁻ | 507.06332 |

| [M]⁺ | 508.07005 |

(Predicted data from PubChemLite)[4]

Experimental Protocol: Mass Spectrometric Analysis (LC-MS)

-

Sample Preparation: Prepare a dilute solution of Disperse Blue 291 in a solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol or acetonitrile).

-

Liquid Chromatography (LC) Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. Use a suitable column (e.g., C18) and mobile phase gradient to separate the analyte from any impurities.

-

Ionization: Utilize an appropriate ionization source, such as Electrospray Ionization (ESI), to generate ions of the analyte.

-

Mass Analysis: Analyze the ions in the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion.

-

Fragmentation (MS/MS): For structural elucidation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze these fragments to determine the fragmentation pattern.

Mass Spectrometry (LC-MS/MS) Experimental Workflow

Logical Relationships and Pathways

The synthesis of Disperse Blue 291 involves a two-step process: diazotization followed by an azo coupling reaction.

Synthesis Pathway of Disperse Blue 291

Conclusion

This technical guide summarizes the available spectroscopic data and provides standardized protocols for the analysis of Disperse Blue 291. While a complete set of experimental spectra is not publicly available, the provided data and predicted values offer a strong foundation for researchers in the fields of analytical chemistry, toxicology, and drug development to identify and characterize this compound. The outlined experimental workflows provide a clear methodology for obtaining comprehensive spectroscopic data.

References

- 1. Identification of an aryl hydrocarbon receptor agonistic disperse dye in commercially available textile products by effect-directed analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. Disperse blue 3 | 86722-66-9 | Benchchem [benchchem.com]

- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]

An In-depth Technical Guide to the Photophysical Properties of C.I. Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 291 is a synthetic organic dye belonging to the monoazo class, characterized by a single azo group (-N=N-) linking aromatic structures.[1] Its primary application is in the dyeing of hydrophobic textile fibers, particularly polyester (B1180765) and its blends, due to its low water solubility and ability to disperse in aqueous media.[2][3] The chemical structure and basic properties of Disperse Blue 291 are summarized in Table 1.

Table 1: General Properties of C.I. Disperse Blue 291

| Property | Value | Reference |

| C.I. Name | Disperse Blue 291 | [1] |

| CAS Number | 56548-64-2, 83929-84-4 | [1] |

| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [1][4] |

| Molecular Weight | 509.31 g/mol | [1][4] |

| Chemical Class | Monoazo Dye | [1] |

| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | [4] |

| Appearance | Dark blue tiny particles | [1] |

| Primary Use | Dyeing of polyester and blended fabrics | [1] |

While the industrial application of Disperse Blue 291 is well-established, a detailed public record of its photophysical properties is lacking. Such data, including absorption and emission characteristics, quantum yield, and fluorescence lifetime, are critical for assessing its potential in advanced applications such as fluorescent probes, sensors, or photosensitizers. This guide outlines the experimental protocols necessary to acquire this essential data.

Core Photophysical Properties: A Methodological Approach

The following sections detail the standard experimental procedures for characterizing the key photophysical properties of a fluorescent dye like Disperse Blue 291.

Absorption Spectroscopy

The absorption spectrum of a dye reveals the wavelengths of light it absorbs. This is fundamental to understanding its color and potential for fluorescence.

-

Sample Preparation:

-

Prepare a stock solution of Disperse Blue 291 in a high-purity solvent (e.g., spectroscopic grade acetone, chloroform, or dimethylformamide [DMF]). The concentration should be accurately known, typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.

-

To investigate solvatochromic effects, prepare solutions in a range of solvents with varying polarities.

-

-

Instrumentation:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectra over a wavelength range of approximately 300-800 nm.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for the solvent blank.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Plot λmax as a function of solvent polarity to assess solvatochromism.

-

An example of a workflow for determining the absorption properties of a disperse dye is illustrated in the diagram below.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information on the emission properties of a molecule after it has absorbed light.

-

Sample Preparation:

-

Prepare dilute solutions of Disperse Blue 291 in various solvents. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

The excitation wavelength is typically set at or near the absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., λmax + 20 nm to 800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift, which is the difference in wavelength between the absorption and emission maxima (λem - λmax).

-

Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

-

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

-

Reference Standard:

-

Select a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with that of the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).

-

-

Sample Preparation:

-

Prepare a series of solutions of both the sample (Disperse Blue 291) and the reference standard with varying concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1.

-

-

Measurement:

-

Measure the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (ΦF,s) is calculated using the following equation: ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns² / nr²) where the subscripts 's' and 'r' refer to the sample and reference, respectively, and 'n' is the refractive index of the solvent.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The ratio of the slopes is proportional to the ratio of the quantum yields.

-

The logical flow for determining the relative fluorescence quantum yield is depicted below.

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

-

Instrumentation:

-

A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

-

Sample Preparation:

-

Prepare a dilute solution of Disperse Blue 291. A scattering solution (e.g., a dilute suspension of non-dairy creamer) is also needed to measure the instrument response function (IRF).

-

-

Measurement:

-

Excite the sample with the pulsed laser at the absorption maximum.

-

Collect the fluorescence decay profile by measuring the time difference between the laser pulse and the detection of the first emitted photon.

-

Measure the IRF using the scattering solution.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF.

-

For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ), where I₀ is the intensity at time zero.

-

The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Expected Photophysical Data

Based on the characteristics of similar monoazo disperse dyes, the expected, yet unconfirmed, photophysical properties of Disperse Blue 291 are summarized in Table 2. This table is presented as a template for organizing experimentally determined data.

Table 2: Template for Photophysical Properties of Disperse Blue 291 in Various Solvents

| Solvent | Dielectric Constant | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | ΦF | τ (ns) |

| Chloroform | 4.81 | ||||||

| Acetone | 20.7 | ||||||

| Ethanol | 24.55 | ||||||

| Acetonitrile | 37.5 | ||||||

| DMF | 36.7 |

Structure-Property Relationships

The photophysical properties of Disperse Blue 291 are intrinsically linked to its molecular structure. The relationship between key structural features and expected photophysical behavior is outlined below.

Conclusion

This technical guide has outlined the known properties of C.I. Disperse Blue 291 and provided a detailed framework of the experimental protocols required for a thorough investigation of its photophysical characteristics. While specific quantitative data for this dye remains elusive in public scientific literature, the methodologies described herein for absorption and fluorescence spectroscopy, quantum yield determination, and fluorescence lifetime measurements provide a clear path for researchers to characterize this and other similar disperse dyes. The resulting data will be invaluable for exploring the potential of these molecules in novel scientific and technological applications beyond their traditional use in the textile industry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. News - Five major properties of disperse dyes (with test methods) [mit-ivy.com]

- 3. Low Price Disperse Blue 291.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Disperse Blue 291: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Disperse Blue 291

A foundational understanding of the physicochemical properties of Disperse Blue 291 is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [2][3] |

| Molecular Weight | 509.31 g/mol | [3][4] |

| Appearance | Dark blue tiny particles | [2] |

| Boiling Point | 700.4 °C at 760 mmHg | [3] |

| XLogP3-AA | 4.1 | [4] |

Qualitative Solubility Data

Disperse dyes, by their nature, are characterized by low water solubility and good solubility in organic solvents.[5][6] Based on general principles of "like dissolves like" and information on similar dyes, a qualitative solubility profile for Disperse Blue 291 can be inferred. One study noted the use of acetone (B3395972) and DMSO as solvents for Disperse Blue 291, implying some degree of solubility in these polar aprotic solvents.[7]

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble[7] |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Ketones | Methyl Ethyl Ketone (MEK) | Likely Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Likely Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Limited to Insoluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of Disperse Blue 291 in various organic solvents.

Objective: To quantitatively determine the saturation solubility of Disperse Blue 291 in a specific organic solvent at a defined temperature.

Materials:

-

Disperse Blue 291

-

Selected organic solvents (analytical grade)

-

Glass vials with tight-sealing caps

-

Thermostatic shaker or incubator

-

Syringes and syringe filters (0.45 µm)

-

Pre-weighed volumetric flasks

-

Analytical balance

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Disperse Blue 291 to a glass vial.

-

Accurately pipette a known volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for heat-sensitive compounds or high-boiling point solvents.

-

Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

-

Weigh the flask containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Disperse Blue 291 by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility (S) can be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for Disperse Blue 291 and all organic solvents used in the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Disperse Blue 291.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. Disperse Blue 291 | 56548-64-2 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Cas 56548-64-2,Disperse Blue 291 | lookchem [lookchem.com]

- 4. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are the differences between disperse dyes, solvent dyes and vat dyes? - FAQ - Emperor Chem [emperordye.com]

- 6. Disperse dyes 2 page [m.chemicalbook.com]

- 7. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 291, a commercial azo dye, has been the subject of multiple toxicological studies to ascertain its potential harm to human health and the environment. This technical guide provides a comprehensive overview of the existing scientific literature on the genotoxicity and mutagenicity of Disperse Blue 291. It has been demonstrated to exhibit genotoxic and mutagenic properties in a variety of in vitro and in vivo assays. The primary mechanisms of its bioactivation involve the reductive cleavage of the azo bond, a process catalyzed by nitroreductase and O-acetyltransferase enzymes, leading to the formation of reactive intermediates that can induce DNA damage. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental protocols used in pivotal studies, and provides visual representations of experimental workflows and metabolic pathways to facilitate a deeper understanding of the toxicological profile of this compound.

Chemical and Physical Properties

Disperse Blue 291 is a single azo class dye.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | [2] |

| CAS Registry Number | 56548-64-2 | [1] |

| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [1] |

| Molecular Weight | 509.31 g/mol | [1] |

| Appearance | Dark blue tiny particles | [1][3] |

| Application | Dyeing and printing of polyester (B1180765) and blended fabrics | [1][3] |

Summary of Genotoxic and Mutagenic Effects

Disperse Blue 291 has been shown to be genotoxic and mutagenic in both bacterial and mammalian cell systems. The key findings from various studies are summarized below.

In Vitro Studies

-

Ames Test (Bacterial Reverse Mutation Assay): Disperse Blue 291 is mutagenic in several strains of Salmonella typhimurium.[4][5] The presence of a metabolic activation system (S9 mix) enhances its mutagenic response.[4][5] The mutagenicity is particularly potent in strains overproducing nitroreductase and O-acetyltransferase, indicating that metabolites produced by these enzymes are the ultimate mutagens.[4][5] The dye can cause both frameshift and base-pair substitution mutations.[4][5]

-

Micronucleus (MN) Assay in Human HepG2 Cells: An increase in the frequency of micronuclei was observed in HepG2 cells exposed to Disperse Blue 291 at concentrations of 400 µg/mL and higher, indicating its potential to cause chromosomal damage.[1]

-

Comet Assay (Single Cell Gel Electrophoresis) in Human HepG2 Cells: Disperse Blue 291 induced DNA damage in HepG2 cells, as evidenced by an increase in comet tail length at concentrations starting from 400 µg/mL.[1] This suggests the dye causes DNA strand breaks.

-

Cell Viability in Human HepG2 Cells: A decrease in cell viability was observed in conjunction with the genotoxic effects, particularly at higher concentrations.[1]

In Vivo Studies

-

Micronucleus Assay in Mice: Oral administration of Disperse Blue 291 to male Swiss mice resulted in an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) at a dose of 50 mg/kg body weight.[6][7] This in vivo result confirms the clastogenic potential of the dye in mammals. Interestingly, at the tested doses, no primary DNA damage was detected in blood, liver, or kidney cells via the comet assay, nor were there changes in the expression of genes related to apoptosis and DNA damage response (BAX, BCL2, SMAD4, and TNFA).[6]

Quantitative Data

The following tables summarize the quantitative data from the key studies on the genotoxicity and mutagenicity of Disperse Blue 291.

Table 1: Mutagenicity in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Type of Mutation Detected | Reference |

| TA98 | Present | Not specified, but positive | Frameshift | [4][5] |

| TA100 | Present | Not specified, but positive | Base-pair substitution | [4][5] |

| TA1537 | Present | Not specified, but positive | Frameshift | [4][5] |

| TA1538 | Present | Not specified, but positive | Frameshift | [4][5] |

| YG1041 (O-acetyltransferase overproducing) | Present | 240 | Frameshift | [4][5] |

Table 2: Genotoxicity and Cytotoxicity in Human HepG2 Cells

| Assay | Concentration (µg/mL) | Effect | Reference |

| Micronucleus Assay | ≥ 400 | Significant increase in micronuclei frequency | [1] |

| Comet Assay | ≥ 400 | Significant increase in comet tail length | [1] |

| Cell Viability | Not specified | Decreased cell viability | [1] |

Table 3: In Vivo Genotoxicity in Mice

| Assay | Dose (mg/kg bw) | Effect | Reference |

| Micronucleus Assay (Bone Marrow) | 50 | Increased frequency of MNPCEs | [6][7] |

| Comet Assay (Blood, Liver, Kidney) | Not specified | No primary DNA damage detected | [6] |

| Gene Expression (Leukocytes) | Not specified | No changes in BAX, BCL2, SMAD4, TNFA expression | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Ames Test (Salmonella/Microsome Mutagenicity Assay)

Objective: To evaluate the mutagenic potential of Disperse Blue 291 to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains: TA98, TA100, TA1537, TA1538, and specialized strains like YG1024 (nitroreductase overproducing) and YG1041 (O-acetyltransferase overproducing).[4][5]

-

Disperse Blue 291 dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction from Aroclor 1254-induced rat liver for metabolic activation.

-

Cofactor solution (NADP, Glucose-6-phosphate).

-

Molten top agar (B569324) containing a trace amount of histidine and biotin.

-

Minimal glucose agar plates.

-

Positive and negative controls.

Procedure:

-

Preparation: Prepare serial dilutions of Disperse Blue 291.

-

Incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (for experiments with metabolic activation) or phosphate (B84403) buffer (for experiments without metabolic activation).

-

Pre-incubation (optional but recommended for azo dyes): Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

-

Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A positive response is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Micronucleus (MN) Assay

Objective: To assess the clastogenic and aneugenic potential of Disperse Blue 291 in cultured human cells.

Materials:

-

Human hepatoma cell line (HepG2).[1]

-

Complete cell culture medium.

-

Disperse Blue 291 dissolved in a suitable solvent.

-

Cytochalasin B (to block cytokinesis).

-

Hypotonic solution (e.g., KCl).

-

Fixative (e.g., methanol:acetic acid).

-

DNA staining solution (e.g., Giemsa, DAPI).

-

Microscope slides.

-

Positive and negative controls.

Procedure:

-

Cell Seeding: Seed HepG2 cells in culture plates and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of Disperse Blue 291 (e.g., 200, 400, 600, 800, 1000 µg/mL) for a duration equivalent to 1.5-2 normal cell cycles.[1]

-

Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest cells at the binucleate stage.

-

Harvesting: Harvest the cells by trypsinization.

-

Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.

-

Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of binucleated cells.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to Disperse Blue 291.

Materials:

-

Human hepatoma cell line (HepG2).[1]

-

Disperse Blue 291 dissolved in a suitable solvent.

-

Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA).

-

Microscope slides.

-

Lysis solution (high salt, detergent, pH 10).

-

Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13).

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5).

-

DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide).

-

Fluorescence microscope with appropriate filters.

-

Image analysis software.

-

Positive and negative controls.

Procedure:

-

Cell Treatment: Expose HepG2 cells to various concentrations of Disperse Blue 291.[1]

-

Cell Embedding: Mix the treated cells with LMPA and pipette the mixture onto a microscope slide pre-coated with NMPA.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Scoring: Visualize the comets under a fluorescence microscope. Use image analysis software to measure parameters such as tail length, tail intensity, and tail moment. An increase in these parameters indicates DNA damage.

Signaling Pathways and Mechanisms of Action

The genotoxicity of Disperse Blue 291 is primarily attributed to its metabolic activation. As an aminoazobenzene dye, it undergoes a series of biotransformation reactions that generate reactive electrophilic species capable of binding to DNA.

The key metabolic pathway involves the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductases, which are present in liver microsomes and, significantly, in the anaerobic bacteria of the gut microbiota.[4][6][8] In the case of Disperse Blue 291, studies have highlighted the crucial role of bacterial nitroreductase and O-acetyltransferase enzymes in its metabolic activation.[4][5]

The proposed mechanism is as follows:

-

Azo Reduction: The azo bond of Disperse Blue 291 is reduced, leading to the formation of aromatic amines.

-

Further Metabolism: These aromatic amines can undergo further metabolic activation, such as N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., acetylation by N-acetyltransferases or sulfation by sulfotransferases).

-

Formation of Reactive Intermediates: The resulting esters are unstable and can spontaneously break down to form highly reactive nitrenium ions.

-

DNA Adduct Formation: These electrophilic nitrenium ions can then covalently bind to nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts.

-

Genotoxicity and Mutagenicity: The formation of DNA adducts can interfere with DNA replication and transcription, leading to mutations, DNA strand breaks, and chromosomal aberrations, which are the underlying causes of the observed genotoxicity and mutagenicity.

Visualizations

Experimental Workflows

Caption: Workflow for the Ames Test.

Caption: Workflow for the in vitro Micronucleus Assay.

Caption: Workflow for the Comet Assay.

Metabolic Activation and DNA Damage Pathway

Caption: Proposed metabolic activation pathway of Disperse Blue 291.

Conclusion

The available scientific evidence strongly indicates that Disperse Blue 291 is a genotoxic and mutagenic compound. Its activity is dependent on metabolic activation, primarily through the reductive cleavage of its azo bond by bacterial and hepatic enzymes. The resulting aromatic amines are further metabolized to reactive electrophiles that can form DNA adducts, leading to mutations and chromosomal damage. These findings have been consistently observed in both in vitro bacterial and mammalian cell assays, and the clastogenic effects have been confirmed in vivo in mice. This comprehensive toxicological profile underscores the need for careful handling, risk assessment, and management of Disperse Blue 291 in industrial applications and environmental contexts. Further research could focus on elucidating the complete toxicokinetic profile of this dye and its metabolites in mammalian systems to better understand its potential risks to human health.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Blue 291 | CAS 56548-64-2 | LGC Standards [lgcstandards.com]

- 3. Disperse Blue 291 | 56548-64-2 [chemicalbook.com]

- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the hepatocyte/DNA repair test and the Salmonella/mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. al-edu.com [al-edu.com]

Ecotoxicological impact of Disperse blue 291G

An In-depth Technical Guide on the Ecotoxicological Impact of C.I. Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 291 is a commercial azo dye utilized in the textile industry. As with many synthetic dyes, its release into aquatic ecosystems through industrial effluents is a significant environmental concern. This technical guide provides a comprehensive overview of the ecotoxicological impact of Disperse Blue 291, with a focus on its effects on aquatic organisms and its genotoxic and mutagenic potential. The information is presented to aid researchers, scientists, and professionals in understanding the environmental risks associated with this compound.

Ecotoxicity Data

The ecotoxicity of Disperse Blue 291 has been evaluated using various model organisms. The following tables summarize the key quantitative data available.

Table 1: Acute Aquatic Toxicity of Disperse Blue 291

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Pimephales promelas (Fathead minnow) | LC50 | 96 hours | 0.0675 | [1][2] |

Note: The LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

Table 2: Genotoxicity and Cytotoxicity of Disperse Blue 291 in vitro

| Test System | Endpoint | Concentration | Result | Reference |

| Human HepG2 cells | Genotoxicity (Comet assay) | ≥ 400 µg/mL | Increase in comet tail length | [3] |

| Human HepG2 cells | Mutagenicity (Micronucleus test) | ≥ 400 µg/mL | Increased frequency of micronuclei | [3] |

| Human HepG2 cells | Cytotoxicity | ≥ 400 µg/mL | Decreased cell viability | [3] |

| Salmonella typhimurium (Ames test) | Mutagenicity | Not specified | Mutagenic in strains TA1537, TA1538, TA98, and TA100 | [4][5] |

Table 3: Genotoxicity of Disperse Blue 291 in vivo

| Test Organism | Endpoint | Dose | Result | Reference |

| Male Swiss mice | Mutagenicity (Micronucleus test in bone marrow) | 50 mg/kg bw | Increased frequency of micronucleated polychromatic erythrocytes | [6] |

| Male Swiss mice | Genotoxicity (Comet assay in blood, liver, and kidney cells) | 50 mg/kg bw | No primary DNA damage observed | [6] |

Experimental Protocols

OECD QSAR Method for Aquatic Toxicity Prediction

The acute aquatic toxicity of Disperse Blue 291 was predicted using the Organisation for Economic Co-operation and Development (OECD) Quantitative Structure-Activity Relationship (QSAR) Toolbox software.[1]

-

Methodology: The read-across method was employed. This approach involves identifying analogous well-studied chemicals to predict the toxicity of the target chemical (Disperse Blue 291).

-

Fish Acute Toxicity (LC50): The prediction for Pimephales promelas was based on a 96-hour exposure period.[1]

-

Daphnia sp. Acute Immobilisation Test (EC50): While a specific EC50 for Disperse Blue 291 in Daphnia magna was not clearly reported in the primary study, the study did identify Disperse Blue 823 as the most toxic among the tested dyes for this organism, with a 48-hour EC50 value of 0.0820 mg/L.[1]

Genotoxicity and Cytotoxicity Assays in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions.

-

Exposure: Cells were exposed to various concentrations of Disperse Blue 291 (e.g., 200, 400, 600, 800, and 1000 µg/mL).[3]

-

Comet Assay (Single Cell Gel Electrophoresis): This assay was used to detect DNA strand breaks. After exposure, cell nuclei were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.

-

Micronucleus (MN) Test: This test detects chromosomal damage. Following exposure, cells were treated with a cytokinesis inhibitor (cytochalasin B) to allow for the identification of binucleated cells. The presence of small, separate nuclei (micronuclei) in these cells indicates chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Cell Viability Test: Cell viability was assessed using a standard method, such as the trypan blue exclusion assay or MTT assay, to determine the cytotoxic effects of the dye.[3]

In vivo Micronucleus and Comet Assays in Mice

-

Animal Model: Male Swiss mice were used.

-

Administration: Disperse Blue 291 was administered orally.

-

Micronucleus Assay: Bone marrow was collected from the femur of the mice. The frequency of micronucleated polychromatic erythrocytes (MNPCEs) was determined by analyzing stained bone marrow smears under a microscope. An increase in MNPCEs indicates chromosomal damage.[6]

-

Comet Assay: Blood, liver, and kidney cells were collected to assess primary DNA damage. The assay was performed as described for the in vitro studies.[6]

Mechanism of Toxicity and Signaling Pathways

The ecotoxicological effects of Disperse Blue 291 are linked to its chemical structure, particularly the presence of an azo group (-N=N-) and nitro groups.[1]

Metabolic Activation and Genotoxicity

A key mechanism of Disperse Blue 291's toxicity is its metabolic activation into genotoxic intermediates. This process is particularly relevant for its mutagenic effects.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Degradation of Disperse Blue 291: A Technical Overview of Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 291 (DB291), a monoazo dye belonging to the aminoazobenzene class, is utilized in the textile industry for dyeing polyester (B1180765) fibers. Its chemical structure, synthesized from the diazotization of 2,4-dinitro-6-bromoaniline and coupling with N-(3-(diethylamino)-4-methoxyphenyl)acetamide, contributes to its persistence in the environment. Growing concerns over its potential mutagenicity and genotoxicity, as well as its ecotoxicity to aquatic life, have spurred research into its degradation.[1][2][3] This technical guide provides a comprehensive overview of the known and inferred degradation pathways of Disperse Blue 291 and its associated byproducts, drawing upon data from analogous disperse dyes to present a thorough analysis for research and development professionals.

Chemical Profile of Disperse Blue 291

| Property | Value | Reference |

| C.I. Name | Disperse Blue 291 | [4] |

| CAS Registry No. | 56548-64-2 | [4] |

| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [4] |

| Molecular Weight | 509.31 g/mol | [4] |

| Class | Monoazo | [1][4] |

Degradation Methodologies and Byproduct Formation

The degradation of azo dyes like Disperse Blue 291 primarily involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color. This can be achieved through various advanced oxidation processes (AOPs) and biological treatments. While specific studies detailing the degradation byproducts of DB291 are limited, the degradation pathways can be inferred from its chemical structure and studies on similar disperse dyes.

Microbial Degradation

Microbial degradation typically occurs in a two-step process. The initial step is the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of aromatic amines. These amines are generally more toxic than the parent dye. The second, aerobic step involves the degradation of these aromatic amines.

Hypothesized Microbial Degradation Pathway of Disperse Blue 291:

Based on the structure of DB291, the initial reductive cleavage of the azo bond would likely result in the formation of two primary aromatic amines:

-

2-bromo-4,6-dinitroaniline

-

N'-(3-(diethylamino)-4-methoxyphenyl)acetamidine (or a related amino-phenyl derivative)

These intermediates are then susceptible to further aerobic degradation, which can involve hydroxylation and ring-opening, eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).

Fenton and Photo-Fenton Oxidation

The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to oxidize organic pollutants.[5] This is a highly effective method for color removal and reduction of Chemical Oxygen Demand (COD). The photo-Fenton process enhances the production of hydroxyl radicals through UV irradiation.

Experimental Protocol for Fenton Degradation of an Analogous Dye (Disperse Blue 79):

-

Initial Dye Concentration: 60 mg/L

-

Fenton's Reagent: 150 mg/L H₂O₂ and 20 mg/L Fe²⁺ (molar ratio of 33.53)

-

pH: 3

-

Mixing Speed: 50 rpm

-

Reaction Time: 60 minutes

-

Analysis: Color removal was measured spectrophotometrically, and COD was determined according to standard methods.[5]

Quantitative Data for Fenton Degradation of Disperse Blue 79:

| Parameter | Initial Value | Final Value | Removal Efficiency | Reference |

| Color | - | - | 85% | [5] |

| COD | - | - | 75% | [5] |

The degradation of Disperse Blue 291 via the Fenton process would likely proceed through the oxidative attack of hydroxyl radicals on the azo bond and the aromatic rings, leading to the formation of smaller organic molecules, and ultimately, mineralization.

Ozonation

Ozonation is another AOP that utilizes ozone (O₃) as a strong oxidizing agent. Ozone can directly react with the dye molecule or decompose to form hydroxyl radicals, leading to the degradation of the chromophore.

Experimental Protocol for Ozonation of Analogous Disperse Dyes (Disperse Violet 93, Disperse Blue 79, Disperse Orange 30):

-

Reactor: Semi-batch bubble column reactor

-

Initial Dye Concentration: 150-600 mg/L

-

Ozone Concentration: 4.21-24.03 g/m³

-

pH: 2-12

-

Ozonation Time: 0-120 minutes

-

Analysis: Decolorization was monitored spectrophotometrically, and COD was measured.[6][7]

Quantitative Data for Ozonation of Disperse Blue 79:

| Parameter | Initial COD (mg/L) | Final COD (mg/L) | COD Removal Efficiency | Optimal pH | Reference |

| Disperse Blue 79 | 1228 | 758 | 72.88% | 10 | [6][7] |

The degradation byproducts from ozonation are expected to be similar to those from other AOPs, including smaller organic acids and eventually CO₂ and water.

Photocatalytic Degradation

Photocatalytic degradation involves the use of a semiconductor catalyst (e.g., TiO₂, ZnO) which, upon irradiation with UV or visible light, generates electron-hole pairs. These lead to the formation of reactive oxygen species, such as hydroxyl radicals, that degrade the dye molecules.

Experimental Protocol for Photocatalytic Degradation of an Analogous Dye (Disperse Blue 94):

-

Photocatalyst: Strontium Chromate (SrCrO₄)

-

Light Source: 2 x 200 W Tungsten lamps

-

Initial Dye Concentration: 3 x 10⁻⁵ M

-

Catalyst Loading: 0.25 g / 100 mL

-

pH: 7.0

-

Analysis: Progress of the reaction was observed spectrophotometrically at 630 nm.[8]

The degradation pathway would involve the attack of reactive oxygen species on the dye molecule, leading to the breakdown of the chromophore and subsequent mineralization.

Analytical Methodologies for Byproduct Identification

The identification and quantification of Disperse Blue 291 and its degradation byproducts are crucial for assessing the effectiveness of treatment processes and the toxicity of the resulting effluent. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose.

-

LC/LIT-MSn (Liquid Chromatography/Linear Ion Trap Mass Spectrometry): This technique allows for the separation of compounds in a mixture and their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. It has been successfully used for the analysis of Disperse Blue 291 in textile fibers.[9]

-

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): UPLC offers faster and more efficient separations compared to conventional HPLC. Coupled with tandem mass spectrometry, it provides high sensitivity and selectivity for the detection and quantification of trace amounts of dyes and their byproducts in environmental samples.[10]

-

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for the analysis of volatile and semi-volatile organic compounds. It has been used to identify intermediate metabolites in the degradation of other disperse dyes.[11]

Typical UPLC-MS/MS Experimental Parameters for Dye Analysis:

| Parameter | Condition | Reference |

| Column | Pentafluorophenyl (F5) | [10] |

| Mobile Phase A | 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH = 3.5) | [10] |

| Mobile Phase B | Acetonitrile | [10] |

| Flow Rate | 0.4 mL/min | [10] |

| Column Temperature | 40 °C | [10] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

Conclusion

The degradation of Disperse Blue 291 is essential to mitigate its environmental and health risks. While specific degradation pathways and byproducts for DB291 are not yet fully elucidated in published literature, a strong understanding can be inferred from its chemical structure and the behavior of analogous disperse dyes. Advanced oxidation processes like Fenton oxidation and ozonation, as well as microbial degradation, are promising methods for its removal from wastewater. The primary degradation mechanism involves the cleavage of the azo bond, leading to the formation of aromatic amines, which can be further degraded to less harmful substances and eventually mineralized. Further research focusing on the precise identification of DB291 degradation intermediates and byproducts using advanced analytical techniques like UPLC-MS/MS is crucial for optimizing treatment processes and ensuring the complete detoxification of textile effluents.

References

- 1. researchgate.net [researchgate.net]

- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. researchgate.net [researchgate.net]

- 6. journal.gnest.org [journal.gnest.org]

- 7. journal.gnest.org [journal.gnest.org]

- 8. ijsdr.org [ijsdr.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals